

Amine-Reactive Labeling Using Cyanine3 NHS Ester: Application Notes and Protocols

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Compound of Interest

Compound Name: *Cyanine3 carboxylic acid*

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Introduction

Cyanine3 (Cy3) NHS ester is a bright, orange-red fluorescent dye that is widely used for covalently labeling biomolecules.^{[1][2]} The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (-NH₂) on proteins, peptides, amine-modified oligonucleotides, and other molecules to form a stable amide bond.^{[3][4]} This labeling method is a cornerstone in various life science research and diagnostic applications, including fluorescence microscopy, flow cytometry, immunofluorescence, and fluorescence resonance energy transfer (FRET).^{[2][3]}

This document provides detailed protocols for the use of Cyanine3 NHS ester in amine-reactive labeling, along with key technical data and troubleshooting guidance to ensure successful conjugation and subsequent applications.

Chemical and Spectroscopic Properties

Cyanine3 is characterized by its high molar extinction coefficient and good quantum yield, resulting in bright fluorescent conjugates.^{[2][5]} It is also relatively photostable and its fluorescence is not significantly affected by pH in the range of 4 to 10.^{[2][6]}

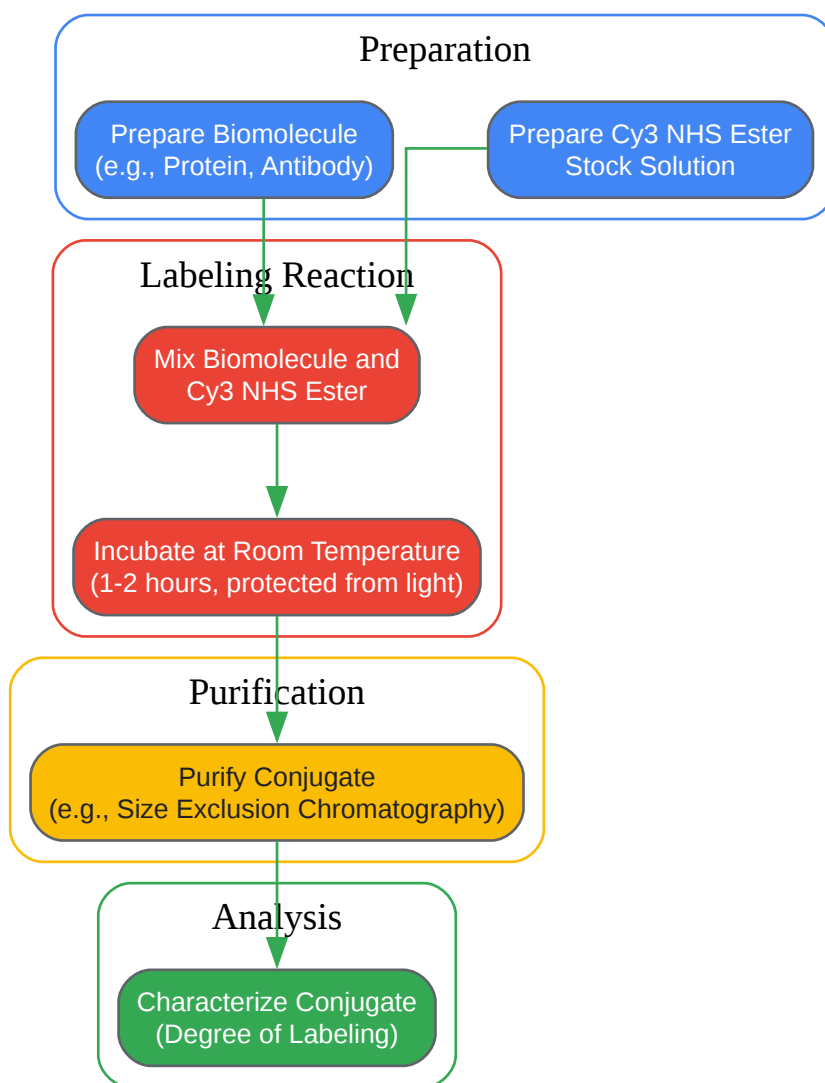
Table 1: Properties of Cyanine3 NHS Ester

Property	Value	Reference(s)
Molecular Weight	590.15 g/mol	[5]
Excitation Maximum (λ_{ex})	~550-555 nm	[3][4][5]
Emission Maximum (λ_{em})	~570 nm	[3][4][5]
Molar Extinction Coefficient (ϵ)	150,000 $\text{cm}^{-1}\text{M}^{-1}$	[5]
Fluorescence Quantum Yield (Φ)	0.31	[5]
Optimal pH for Labeling	8.2 - 8.5	[7][8]
Solubility	Soluble in organic solvents (DMSO, DMF); insoluble in water	[3][5]
Reactive Group	N-hydroxysuccinimide (NHS) ester	[3]
Reactivity	Primary amines	[4]

Experimental Workflows and Logical Relationships

General Labeling and Purification Workflow

The overall process for labeling biomolecules with Cyanine3 NHS ester involves dissolving the dye and the target molecule, mixing them under appropriate conditions to allow the reaction to proceed, and then purifying the resulting conjugate to remove any unreacted dye.

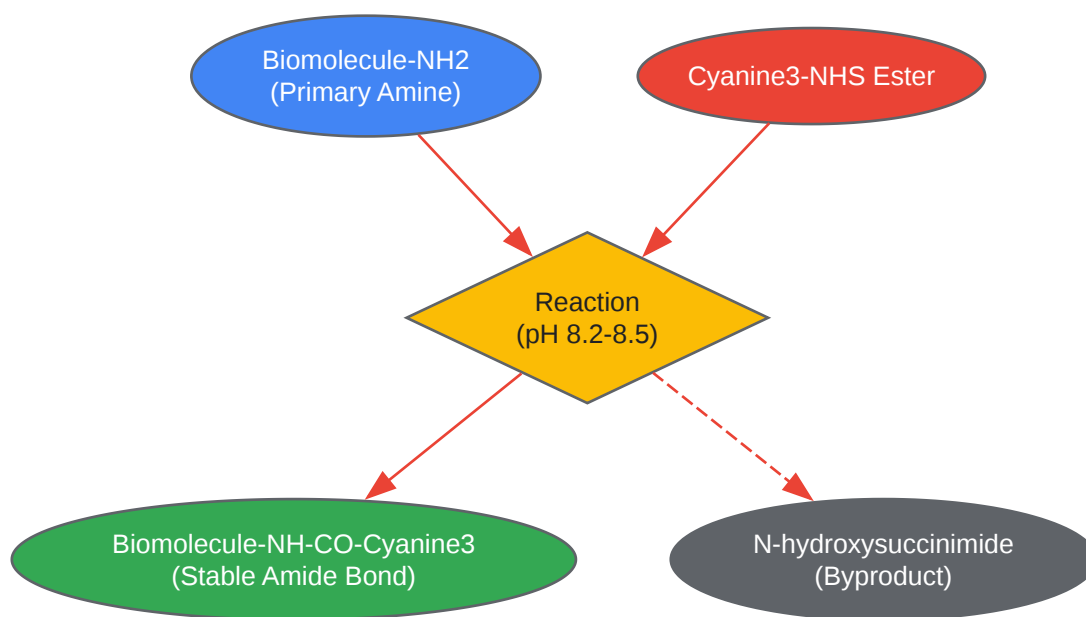


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Caption: General workflow for labeling biomolecules with Cyanine3 NHS ester.

Amine-Reactive Labeling Chemistry

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.



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Caption: Reaction mechanism of Cyanine3 NHS ester with a primary amine.

Detailed Experimental Protocols

Protocol 1: Labeling of Antibodies with Cyanine3 NHS Ester

This protocol is optimized for labeling 1 mg of an IgG antibody. It is crucial that the antibody solution is free from amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins like BSA, as these will compete with the labeling reaction.[9][10][11]

Materials:

- IgG antibody (1 mg) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- Cyanine3 NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[5]
- 1 M Sodium Bicarbonate buffer, pH 8.3-8.5[7][9]
- Size exclusion chromatography column (e.g., Sephadex G-25)[9][12]

- Spectrophotometer

Procedure:

- Prepare the Antibody Solution:
 - Dissolve or dilute 1 mg of the antibody in 0.9 mL of PBS (pH 7.2-7.4). The recommended protein concentration is between 2-10 mg/mL.[\[7\]](#)[\[12\]](#)[\[13\]](#)
 - Add 0.1 mL of 1 M sodium bicarbonate buffer to the antibody solution to adjust the pH to 8.3-8.5.[\[11\]](#)
- Prepare the Cyanine3 NHS Ester Stock Solution:
 - Allow the vial of Cyanine3 NHS ester to warm to room temperature before opening to prevent moisture condensation.[\[10\]](#)
 - Dissolve 1 mg of Cyanine3 NHS ester in 100 μ L of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[\[9\]](#)[\[14\]](#) This solution should be prepared immediately before use as the NHS ester is susceptible to hydrolysis.[\[12\]](#)
- Labeling Reaction:
 - For an optimal degree of labeling, a molar excess of the dye is required. A starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[\[9\]](#)
 - Slowly add the calculated volume of the Cyanine3 NHS ester stock solution to the antibody solution while gently vortexing.[\[15\]](#)
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.[\[9\]](#)[\[10\]](#)
- Purification of the Labeled Antibody:
 - Prepare a size exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[\[9\]](#) Equilibrate the column with PBS (pH 7.2-7.4).[\[12\]](#)
 - Load the reaction mixture onto the column.[\[12\]](#)

- Elute the labeled antibody with PBS. The first colored band to elute will be the Cy3-labeled antibody, while the smaller, unreacted dye molecules will elute later.[\[12\]](#)
- Collect the fractions containing the labeled antibody.
- Characterization of the Conjugate (Degree of Labeling):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).[\[11\]](#)
 - Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:
 - Protein Concentration (M) = $[A_{280} - (A_{555} \times CF)] / \epsilon_{\text{protein}}$
 - Dye Concentration (M) = $A_{555} / \epsilon_{\text{dye}}$
 - DOL = Dye Concentration / Protein Concentration
 - Where:
 - A_{280} and A_{555} are the absorbances at 280 nm and 555 nm, respectively.
 - CF is the correction factor for the absorbance of Cy3 at 280 nm (typically around 0.08).
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein (e.g., $210,000 \text{ cm}^{-1}\text{M}^{-1}$ for IgG).
 - ϵ_{dye} is the molar extinction coefficient of Cy3 ($150,000 \text{ cm}^{-1}\text{M}^{-1}$).
 - The optimal DOL for most antibodies is between 2 and 10.[\[11\]](#)

Storage of the Conjugate:

Store the labeled antibody at 4°C for short-term storage or at -20°C to -80°C for long-term storage, protected from light.[\[16\]](#) Adding a carrier protein like BSA (0.1%) can improve stability.
[\[9\]](#)

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol provides a general guideline for labeling amine-modified oligonucleotides.

Materials:

- Amine-modified oligonucleotide
- Cyanine3 NHS ester
- Anhydrous DMSO or DMF
- 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[8]
- Ethanol
- Deionized water
- Purification system (e.g., HPLC or gel filtration)[17]

Procedure:

- Prepare the Oligonucleotide Solution:
 - Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a concentration of 1-10 mg/mL.[8]
- Prepare the Cyanine3 NHS Ester Stock Solution:
 - Prepare a 10 mg/mL stock solution of Cyanine3 NHS ester in anhydrous DMSO or DMF as described in Protocol 1.[17]
- Labeling Reaction:
 - Use a molar excess of the NHS ester to the oligonucleotide. A starting point is an 8-fold molar excess.[8]
 - Add the calculated volume of the Cyanine3 NHS ester stock solution to the oligonucleotide solution.

- Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[\[8\]](#)
- Purification of the Labeled Oligonucleotide:
 - The labeled oligonucleotide can be purified by methods such as ethanol precipitation, gel filtration, or reverse-phase HPLC to remove unreacted dye and other impurities.[\[8\]](#)[\[17\]](#)

Table 2: Troubleshooting Guide for Cyanine3 NHS Ester Labeling

Issue	Potential Cause	Suggested Solution	Reference(s)
Low Labeling Efficiency	Protein concentration is too low.	Concentrate the protein to >2 mg/mL before labeling.	[7] [12]
pH of the reaction buffer is not optimal.	Ensure the reaction buffer pH is between 8.2 and 8.5.	[7] [18]	
Presence of amine-containing substances in the protein buffer.	Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling.	[10] [11]	
Hydrolysis of the NHS ester.	Prepare the NHS ester solution immediately before use. Perform the reaction at 4°C overnight to minimize hydrolysis.	[12] [18]	
Precipitation of Protein During Labeling	Over-labeling of the protein.	Reduce the molar excess of the dye in the reaction.	[12]
High concentration of organic solvent (DMSO/DMF).	Ensure the volume of the organic solvent is less than 10% of the total reaction volume.	[12]	
Labeled Protein Has Low or No Fluorescence	Quenching due to over-labeling.	Decrease the dye-to-protein ratio during the labeling reaction.	[6] [12]

Applications

Cyanine3 NHS ester is a versatile tool for a wide range of applications in biological research:

- Fluorescence Microscopy and Cellular Imaging: Labeled antibodies are used in immunocytochemistry and immunohistochemistry to visualize the localization of specific proteins within cells and tissues.[2]
- Flow Cytometry: Fluorescently labeled antibodies are used to identify and sort cell populations based on the expression of specific surface markers.[1]
- Molecular Biology: Cy3-labeled oligonucleotides are used as probes in techniques like fluorescence in situ hybridization (FISH) and in real-time PCR assays.[2][4]
- Protein-Protein Interaction Studies: Labeled proteins can be used in FRET-based assays to study molecular interactions.[3]

Conclusion

Amine-reactive labeling with Cyanine3 NHS ester is a robust and widely adopted method for fluorescently tagging a variety of biomolecules. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve efficient and reproducible labeling for their specific research needs. Proper purification and characterization of the resulting conjugates are critical for obtaining reliable and high-quality data in downstream applications.

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